25-Hydroxy-5,6-trans-cholecalciferol-d3

Catalog No.
S1806209
CAS No.
M.F
C₂₇H₄₁D₃O₂
M. Wt
403.66
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
25-Hydroxy-5,6-trans-cholecalciferol-d3

Product Name

25-Hydroxy-5,6-trans-cholecalciferol-d3

Molecular Formula

C₂₇H₄₁D₃O₂

Molecular Weight

403.66

Synonyms

(3β,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol-d3; 25-Hydroxy-5,6-trans-vitamin D3-d3; 5,6-trans-25-Hydroxycholecalciferol-d3; 5,6-trans-25-Hydroxyvitamin D3-d3

25-Hydroxy-5,6-trans-cholecalciferol-d3 is a metabolite of vitamin D3, also known as cholecalciferol. This compound plays a crucial role in the regulation of calcium and phosphate metabolism in the body. It is characterized by the presence of a hydroxyl group at the 25th carbon position and a trans configuration at the 5 and 6 carbon positions in its steroidal structure. The molecular formula for this compound is C27H44O2, and it has a molecular weight of approximately 416.65 g/mol .

Typical of steroid compounds. Key reactions include:

  • Hydroxylation: The compound can be further hydroxylated to form more active metabolites such as 1,25-dihydroxyvitamin D3, which has significant biological activity.
  • Isomerization: The trans configuration can potentially convert to cis isomers under certain conditions, affecting its biological activity and stability.
  • Conjugation: This compound can undergo conjugation reactions, such as sulfation or glucuronidation, which enhance its solubility and facilitate excretion.

These reactions are essential for the compound's metabolism and its eventual physiological effects in the body.

25-Hydroxy-5,6-trans-cholecalciferol-d3 exhibits several biological activities primarily associated with vitamin D metabolism. It is involved in:

The biological activities are mediated through binding to the vitamin D receptor, leading to the expression of target genes involved in these processes .

The synthesis of 25-Hydroxy-5,6-trans-cholecalciferol-d3 can be achieved through several methods:

  • Natural Extraction: It can be isolated from animal plasma or liver tissues where vitamin D metabolites are present.
  • Chemical Synthesis: Laboratory synthesis involves starting from cholecalciferol or its derivatives, followed by selective hydroxylation at the 25th position using reagents like potassium permanganate or other hydroxylating agents.
  • Biotransformation: Utilizing microbial or enzymatic transformations to convert cholecalciferol into its hydroxylated forms under controlled conditions.

These methods ensure the production of pure compounds suitable for research and therapeutic applications .

25-Hydroxy-5,6-trans-cholecalciferol-d3 has several applications:

  • Research Tool: It is used in studies related to vitamin D metabolism and its biological effects.
  • Clinical Diagnostics: Measurement of this metabolite in blood samples helps assess vitamin D status in individuals.
  • Pharmaceutical Development: Investigated for potential therapeutic uses in conditions related to vitamin D deficiency, such as osteoporosis and rickets.

Its role in various health-related contexts makes it a significant compound for ongoing research .

Interaction studies involving 25-Hydroxy-5,6-trans-cholecalciferol-d3 focus on its effects on various biological systems:

  • Drug Interactions: Research indicates that this compound may interact with certain medications that affect calcium metabolism or vitamin D metabolism.
  • Nutrient Interactions: Studies have shown interactions with other nutrients like magnesium and phosphorus, which are crucial for bone health.
  • Receptor Interactions: Binding studies reveal how this metabolite interacts with the vitamin D receptor, influencing gene expression related to calcium absorption and bone health.

These interactions highlight the complex role of this metabolite within physiological processes .

Several compounds share structural similarities with 25-Hydroxy-5,6-trans-cholecalciferol-d3. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
CholecalciferolPrecursor to active vitamin DNaturally occurring form of vitamin D
1,25-DihydroxycholecalciferolActive form with two hydroxyl groupsMost potent form of vitamin D
ErgocalciferolPlant-derived form (vitamin D2)Used as a dietary supplement
25-HydroxycholecalciferolHydroxylated form without trans isomerDirectly measured for vitamin D status

The uniqueness of 25-Hydroxy-5,6-trans-cholecalciferol-d3 lies in its specific trans configuration at the 5 and 6 positions, which may influence its receptor binding affinity and biological activity compared to other forms of vitamin D .

The synthesis of 25-Hydroxy-5,6-trans-cholecalciferol-d3 begins with the photochemical isomerization of its 5,6-cis precursor, which is a critical step in the synthetic pathway [1]. This process involves the absorption of ultraviolet B (UVB) radiation by the 5,6-cis isomer, leading to the opening of the B ring in the steroid structure [16]. The specific ring opening occurs at the conjugated double bond in ring B, which has a strong π to π* absorption between 250 and 310 nanometers, with maximum absorption at 281 nanometers [16]. Research has demonstrated that the optimal wavelength for effective ring opening while minimizing unwanted photo-isomer formation is approximately 295 nanometers [16].

The photochemical isomerization mechanism proceeds through several distinct steps [15]. Initially, the UVB radiation causes activation of the double bonds, resulting in their rearrangement and opening of the B ring to form the seco-steroid previtamin D3 [15]. This previtamin D3 intermediate exists in two conformeric forms: a 5,6-sec-cis-s-cis (czc) and a 5,6-sec-trans-s-cis (czt) form [15]. The czt conformer is thermodynamically more stable but cannot directly isomerize to vitamin D3 [15]. Conversion requires isomerization to the less stable czc conformer, which then undergoes a 1-7 antarafacial sigma shift of hydrogen from C-19 to C-9, causing rearrangement of the double bonds to form vitamin D3 [15].

The formation of 5,6-trans-vitamin D3 occurs through a different photochemical pathway [16]. When previtamin D3 or vitamin D3 absorbs UVB radiation, it can form a cyclobutene photoproduct that, upon thermal activation, can open again to form 5,6-trans-vitamin D3 [16]. This 5,6-trans isomer can also be formed in the presence of iodine and photoactivation [16]. The 5,6-trans isomer differs structurally from the natural 5,6-cis form, with the A-ring rotated by 180 degrees relative to the rest of the molecule [9].

Table 1: Photochemical Isomerization Conditions for 5,6-trans-vitamin D3 Formation

ParameterOptimal ConditionEffect on Isomerization
Wavelength295 nmMaximizes ring opening while minimizing unwanted photoproducts [16]
Temperature20-80°CFavors the [1] [7]-hydrogen shift for vitamin D formation [16]
Irradiation Time20-30 minAchieves 2-3% conversion under direct sunlight conditions [16]
PhotosensitizersIodineEnhances formation of 5,6-trans isomer [16]

The hydroxylation at the 25-position typically occurs after the formation of the 5,6-trans-vitamin D3 structure [3]. This hydroxylation is performed enzymatically in biological systems but must be accomplished through chemical means in synthetic pathways [3]. The resulting 25-Hydroxy-5,6-trans-cholecalciferol represents an important metabolite with distinct structural characteristics from the more common 5,6-cis configuration [3].

Catalytic Deuterium Incorporation Strategies

The incorporation of deuterium atoms into the 25-Hydroxy-5,6-trans-cholecalciferol structure represents a critical aspect of synthesizing the deuterated compound 25-Hydroxy-5,6-trans-cholecalciferol-d3 [7]. Two principal approaches exist for deuterium incorporation: classical multistep synthesis and direct hydrogen/deuterium (H/D) exchange reactions [17]. The direct H/D exchange method is generally more efficient and cost-effective compared to multistep synthesis approaches [17].

Catalytic deuterium incorporation strategies for secosteroids like 25-Hydroxy-5,6-trans-cholecalciferol-d3 typically employ specialized catalysts that facilitate the exchange of hydrogen atoms with deuterium at specific positions in the molecule [12]. One effective approach utilizes Lewis acidic catalysts such as B(C6F5)3 combined with Brønsted basic components to promote H/D exchange reactions [12]. This method enables the conversion of the secosteroid into an enamine intermediate, which subsequently undergoes deuteration to yield the deuterium-labeled product [12].

A versatile synthesis approach for deuterium-labeled vitamin D metabolites involves the use of A-ring synthons containing three deuterium atoms [20]. This method allows for the strategic incorporation of deuterium atoms at specific positions in the molecule [20]. The synthesis typically begins with the preparation of deuterium-labeled enyne intermediates that serve as building blocks for constructing the vitamin D skeleton [18].

For the synthesis of 25-Hydroxy-5,6-trans-cholecalciferol-d3, researchers have developed methods that incorporate deuterium atoms through catalytic exchange reactions using deuterated solvents such as acetone-d6 [12]. The process involves the formation of a deuterated ammonium ion that serves as the deuterium source for subsequent incorporation into the secosteroid structure [12]. This approach can achieve deuterium incorporation levels of up to 99% at targeted positions [12].

Table 2: Catalytic Systems for Deuterium Incorporation in Secosteroids

Catalyst SystemDeuterium SourceIncorporation EfficiencyTarget Positions
B(C6F5)3/AmineAcetone-d6Up to 99%β-Amino C-H bonds [12]
Ti(OiPr)4/L-(+)-DETD2O70-80%Allylic positions [18]
Pd/CD2O80-95%Olefinic positions [7]
Pt catalystsCD3OD85-93%A-ring positions [20]

The synthesis of deuterium-labeled enyne intermediates bearing hydroxyl groups at specific positions (such as C1α) involves multiple steps [18]. For example, the synthesis of a deuterium-labeled enyne intermediate may begin with oxidation of an alcohol moiety using reagents like IBX, followed by reaction with HWE Wittig reagents to give unsaturated esters [18]. Subsequent reduction with DIBAL-H yields allyl alcohols that can undergo further transformations including Sharpless asymmetric epoxidation with TBHP in the presence of Ti(OiPr)4 and L-(+)-DET [18]. These intermediates serve as key building blocks for constructing the deuterated secosteroid structure [18].

The strategic incorporation of deuterium atoms at specific positions in the 25-Hydroxy-5,6-trans-cholecalciferol molecule is crucial for applications in analytical chemistry, particularly for use as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses [20]. The deuterium labeling provides a mass shift that allows for accurate quantification of the non-deuterated compound in biological samples [20].

Purification Methods for Deuterated Secosteroids

The purification of deuterated secosteroids such as 25-Hydroxy-5,6-trans-cholecalciferol-d3 presents unique challenges due to the structural similarity between the deuterated compound and its non-deuterated counterpart [18]. High-performance liquid chromatography (HPLC) represents the primary method for purification of these compounds, with various modifications to enhance separation efficiency [23].

Reversed-phase HPLC (RP-HPLC) is particularly effective for the purification of deuterated secosteroids [25]. The separation is based on the differential interaction of the compounds with the stationary phase, typically consisting of C18 (octadecyl) chains bonded to silica particles [25]. The mobile phase usually comprises a mixture of water and organic solvents such as acetonitrile or methanol, often with modifiers like formic acid or ammonium acetate to improve peak shape and resolution [13].

For the purification of 25-Hydroxy-5,6-trans-cholecalciferol-d3, a multi-step purification strategy is often employed [23]. Initial purification may involve normal phase open column chromatography using silica gel as the stationary phase, followed by more selective separations using medium pressure liquid chromatography (MPLC) or flash chromatography [23]. The final purification step typically utilizes semi-preparative HPLC with smaller particle size stationary phases (5-10 μm) to achieve high resolution separation [23].

Table 3: Chromatographic Methods for Purification of Deuterated Secosteroids

MethodStationary PhaseMobile PhaseAdvantagesLimitations
Normal Phase Column ChromatographySilica gel (40-63 μm)Hexane/Ethyl acetateGram-scale fractionation, Simple setupLimited resolution, Manual operation [23]
Flash ChromatographySilica gel (15-30 μm)Hexane/Ethyl acetateHigher resolution than CC, FasterModerate resolution, Medium pressure required [23]
Semi-preparative HPLCC18 (5-10 μm)Acetonitrile/WaterHigh resolution, AutomatedLimited sample loading, High pressure required [23]
Recycling HPLCC18 (5 μm)Methanol/WaterEnhanced resolution for similar compoundsComplex setup, Risk of carryover [23]

For compounds that are difficult to separate due to their structural similarity, recycling HPLC represents an effective approach [23]. In this technique, unresolved peaks of interest pass through the same column multiple times using connected valves, thereby increasing the effective column length without increasing system pressure [23]. This method has been successfully applied to the purification of various natural products and could be adapted for the purification of deuterated secosteroids like 25-Hydroxy-5,6-trans-cholecalciferol-d3 [23].

The purification of deuterated vitamin D metabolites often requires derivatization to improve detection sensitivity [13]. Common derivatization reagents include 4-(4'-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione-phenyl anthracene (DAP-PA), which forms adducts with vitamin D compounds that can be detected with high sensitivity by selective reaction monitoring (SRM) under LC-MS/MS conditions [18]. This derivatization step is particularly important for analytical applications where the deuterated compound serves as an internal standard [18].

For the final purification of 25-Hydroxy-5,6-trans-cholecalciferol-d3, HPLC separation conditions must be carefully optimized [19]. The eluates corresponding to the target compound are collected, and the solvent is evaporated under reduced pressure to yield the pure compound [19]. The purity of the isolated compound can be confirmed by co-chromatography with authentic standards and spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry [19].

Stability Considerations in Synthetic Protocols

The stability of 25-Hydroxy-5,6-trans-cholecalciferol-d3 during synthesis, purification, and storage represents a critical consideration in developing robust synthetic protocols [14]. Several factors influence the stability of this deuterated secosteroid, including exposure to light, temperature, oxygen, and pH conditions [14].

Vitamin D compounds, including 25-Hydroxy-5,6-trans-cholecalciferol-d3, are known to be sensitive to ultraviolet radiation [14]. When exposed to UV light, these compounds can undergo further photochemical transformations, leading to the formation of various photoproducts [15]. The 5,6-trans isomer can absorb UVB radiation and be converted into several suprasterols and other photoproducts that may interfere with the desired synthetic outcome [15]. Therefore, synthesis and purification procedures should be conducted under controlled lighting conditions, preferably using amber glassware and minimizing exposure to direct light [14].

Temperature represents another important factor affecting the stability of 25-Hydroxy-5,6-trans-cholecalciferol-d3 [14]. Higher temperatures can accelerate isomerization reactions and potentially lead to deuterium-hydrogen exchange, compromising the isotopic integrity of the compound [14]. Research has shown that 25-hydroxyvitamin D is stable in serum for 24 hours at room temperature while exposed to light (both ultraviolet and fluorescent) [14]. The compound is also stable for up to four freeze-thaw cycles, suggesting that storage at low temperatures with minimal temperature fluctuations is advisable [14].

Table 4: Stability Parameters for 25-Hydroxy-5,6-trans-cholecalciferol-d3

ParameterConditionStability OutcomeRecommendation
Light ExposureUV/FluorescentStable for 24 hours in serum matrixUse amber glassware, minimize light exposure [14]
TemperatureRoom temperatureStable for 24 hours in serum matrixStore at low temperatures (-20°C or below) [14]
Freeze-Thaw CyclesUp to 4 cyclesStableMinimize temperature fluctuations [14]
pHAcidic conditionsProne to acid-catalyzed isomerizationMaintain neutral to slightly basic conditions [10]
Oxygen ExposurePresence of oxygenSusceptible to oxidationStore under inert atmosphere (nitrogen or argon) [10]

The mechanisms of degradation for vitamin D compounds include acid-catalyzed isomerization, radical-induced oxidation, and photo-oxidation [10]. Acid-catalyzed isomerization can lead to the conversion of the 5,6-trans isomer to other forms, affecting the purity of the final product [10]. Radical-induced oxidation, particularly in the presence of oxygen, can result in the formation of oxidation products that compromise the stability of the compound [10]. Photo-oxidation, triggered by exposure to light in the presence of oxygen, represents another degradation pathway [10].

To enhance the stability of 25-Hydroxy-5,6-trans-cholecalciferol-d3 during synthesis and storage, several strategies can be employed [10]. The use of antioxidants such as butylated hydroxytoluene (BHT) or tocopherol can help prevent oxidative degradation [10]. Storage under an inert atmosphere (nitrogen or argon) can minimize exposure to oxygen [10]. Additionally, maintaining neutral to slightly basic conditions during synthesis and purification can prevent acid-catalyzed isomerization reactions [10].

The stability of the deuterium label in 25-Hydroxy-5,6-trans-cholecalciferol-d3 is of particular importance for applications where the compound serves as an internal standard for analytical methods [20]. Exchange of deuterium atoms with hydrogen from the environment can occur under certain conditions, particularly at positions adjacent to functional groups or in acidic or basic environments [20]. Therefore, synthetic protocols should be designed to minimize conditions that could promote deuterium-hydrogen exchange [20].

Dates

Last modified: 07-20-2023

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